![molecular formula C15H25BO4 B6247231 methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate CAS No. 1391750-94-9](/img/no-structure.png)
methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate
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Overview
Description
This compound is a boronic ester, which are commonly used in organic synthesis. Boronic esters are known for their role in Suzuki-Miyaura cross-coupling reactions . The presence of the cyclohexene ring indicates that this compound might exhibit some degree of stereochemistry.
Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions . They can also undergo transesterification reactions .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is utilized in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the synthesis of various biaryl compounds . These reactions are essential for creating carbon-carbon bonds in pharmaceuticals, agrochemicals, and organic materials.
Transesterification Reactions
It serves as a reagent in transesterification reactions . This process is crucial for modifying ester compounds, which can lead to the development of new materials and intermediates in synthetic chemistry.
Enzyme Inhibitors
Boric acid derivatives, including this compound, are known to act as enzyme inhibitors . They can bind to the active sites of enzymes, modulating their activity, which is beneficial in drug design and development, particularly for targeting specific biochemical pathways.
Ligand for Medicinal Chemistry
The compound’s boronate ester group makes it a valuable ligand in medicinal chemistry . It can form complexes with various metals, which can be used in the development of new drugs, especially in cancer therapy.
Glycosylation of Proteins
Researchers have used similar boric acid compounds for the glycosylation of proteins . This application is significant in bioconjugation techniques, where attaching sugars to proteins can alter their stability, activity, and overall function.
Development of JAK2 Inhibitors
It has been used in the preparation of amino-pyrido-indol-carboxamides , which are potential JAK2 inhibitors . These inhibitors are important in the treatment of myeloproliferative disorders, offering a therapeutic approach to these diseases.
Mechanism of Action
Target of Action
Similar compounds are often used inSuzuki-Miyaura cross-coupling reactions , which suggests that its target could be related to this type of chemical reaction.
Mode of Action
The compound likely interacts with its targets through a borylation process . In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This interaction results in changes at the molecular level, facilitating the cross-coupling reactions .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic chemistry to synthesize various organic compounds .
Pharmacokinetics
Itsmolecular weight is 208.07 , which is within the range generally favorable for good bioavailability.
Result of Action
The result of the compound’s action is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reactions . These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate' involves the reaction of 1,3-cyclohexadiene with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylcyclohexene-1-carboxylic acid, followed by esterification with methanol.", "Starting Materials": [ "1,3-cyclohexadiene", "4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylcyclohexene-1-carboxylic acid", "Methanol" ], "Reaction": [ "Step 1: 1,3-cyclohexadiene is reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylcyclohexene-1-carboxylic acid in the presence of a palladium catalyst to form the corresponding boronate ester.", "Step 2: The boronate ester is then treated with methanol and a strong acid catalyst to undergo esterification, forming the final product 'methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate'." ] } | |
CAS RN |
1391750-94-9 |
Product Name |
methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate |
Molecular Formula |
C15H25BO4 |
Molecular Weight |
280.2 |
Purity |
95 |
Origin of Product |
United States |
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